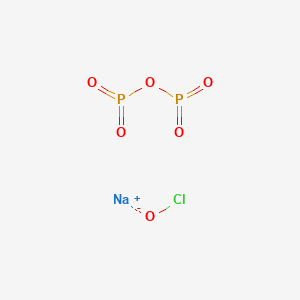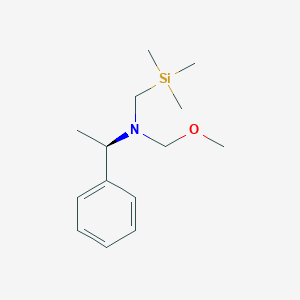
(R)-N-(methoxymethyl)-1-phenyl-N-((trimethylsilyl)methyl)ethanamine
Descripción general
Descripción
“®-N-(methoxymethyl)-1-phenyl-N-((trimethylsilyl)methyl)ethanamine” is a complex organic compound. It contains a trimethylsilyl group, which is a functional group in organic chemistry. This group consists of three methyl groups bonded to a silicon atom, which is in turn bonded to the rest of the molecule . The compound also contains a methoxymethyl group .
Synthesis Analysis
The synthesis of such compounds often involves the use of a trimethylsilylating reagent to derivatize rather non-volatile compounds such as certain alcohols, phenols, or carboxylic acids by substituting a trimethylsilyl group for a hydrogen in the hydroxyl groups on the compounds . This way, trimethylsiloxy groups are formed on the molecule .Molecular Structure Analysis
In the structure of the trimethylsilyl group, there is a silicon atom with three methyl groups attached. The methyl groups are connected to the silicon atom through a single silicon-carbon bond. These methyl groups add steric bulk around the silicon atom, which adds to the chemical inertness of this protecting group .Chemical Reactions Analysis
Trimethylsilyl groups on a molecule have a tendency to make it more volatile, often making the compounds more amenable to analysis by gas chromatography or mass spectrometry . When attached to certain functional groups in a reactant molecule, trimethylsilyl groups may also be used as temporary protecting groups during chemical synthesis or some other chemical reactions .Physical And Chemical Properties Analysis
Trimethylsilyl groups are characterized by chemical inertness and a large molecular volume . They can make compounds more volatile, often making the compounds more amenable to analysis by gas chromatography or mass spectrometry .Aplicaciones Científicas De Investigación
1. Use in Organic Synthesis
- Azomethine Ylide Equivalent : The compound has been used as an azomethine ylide equivalent in organic syntheses, specifically in the formation of 2,6-dioxo-1-phenyl-4-benzyl-1,4-diazabicyclo[3.3.0]octane. This highlights its utility in heterocyclic annulation and alkylations under ultrasound catalysis conditions (Padwa & Dent, 2003).
2. Catalyst Synthesis
- Palladium Complexes : This chemical has been involved in the structural elucidation of chiral (imino)pyridine/phosphine palladium(II) complexes. These complexes have shown moderate catalytic activities in methoxycarbonylation of styrene, a key reaction in organic synthesis (Ngcobo, Akiri, Ogweno, & Ojwach, 2021).
3. Ethylene Oligomerization Studies
- Nickel(II) Complexes : Research has explored the reactions of this compound with nickel(II) complexes. This study provides valuable insights into ethylene oligomerization catalyzed by nickel, contributing to the broader understanding of catalytic processes (Nyamato, Ojwach, & Akerman, 2016).
4. Synthesis of Calcimimetics
- Chiral Oxime Ethers Addition : It has been used in the asymmetric preparation of 1-(aryl)ethylamines, which are vital in synthesizing calcimimetics like NPS R-568, a type of drug used to treat disorders like hyperparathyroidism (Yamazaki, Atobe, & Kibayashi, 2001).
5. Synthesis of Linear and Heterocyclic Compounds
- Hydrazine Derivatives : This compound has been part of synthesizing various linear and heterocyclic compounds, demonstrating its versatility in organic chemistry (Kirilin et al., 2007).
6. Chemoselective Transformations
- Aromatic Methoxymethyl Ethers : Its derivatives have been used to study the chemoselective transformations of aromatic methoxymethyl ethers, contributing to the field of synthetic organic chemistry (Yanagihara et al., 2019).
7. Enantioselective Synthesis
- Primary 1-(Aryl)alkylamines Synthesis : The compound has been instrumental in the enantioselective synthesis of primary 1-(aryl)alkylamines, which are significant in the development of G-protein-coupled receptor ligands (Atobe, Yamazaki, & Kibayashi, 2004).
8. Enantioselective Catalyst Development
- Dialkylzinc Additions to Benzaldehyde : The compound has been used to increase enantioselectivities and reactivities in the development of fenchone-based catalysts for dialkylzinc additions to benzaldehyde (Goldfuss, Steigelmann, & Rominger, 2000).
Direcciones Futuras
The use of trimethylsilyl groups in organic synthesis continues to be an active area of research. Future directions may include the development of new synthetic methods that leverage the unique properties of trimethylsilyl groups, as well as their application in the synthesis of complex organic molecules .
Propiedades
IUPAC Name |
(1R)-N-(methoxymethyl)-1-phenyl-N-(trimethylsilylmethyl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NOSi/c1-13(14-9-7-6-8-10-14)15(11-16-2)12-17(3,4)5/h6-10,13H,11-12H2,1-5H3/t13-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRQGYHCIEIDEAD-CYBMUJFWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)N(COC)C[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1)N(COC)C[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NOSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50928109 | |
| Record name | N-(Methoxymethyl)-1-phenyl-N-[(trimethylsilyl)methyl]ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50928109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.44 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-N-(methoxymethyl)-1-phenyl-N-((trimethylsilyl)methyl)ethanamine | |
CAS RN |
133407-38-2 | |
| Record name | N-(Methoxymethyl)-1-phenyl-N-[(trimethylsilyl)methyl]ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50928109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (R)-(+)-N-Methoxymethyl-n-(trimethylsilyl)methyl-1-phenylethylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



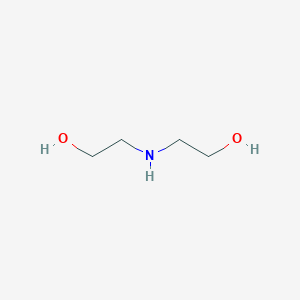
![Imidazo[1,2-A]pyridine-7-carbaldehyde](/img/structure/B148214.png)

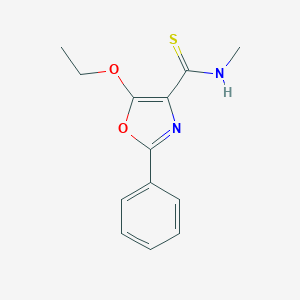
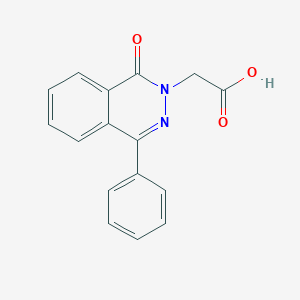

![Bis[[(E)-octadec-9-enoyl]oxy]alumanyl (E)-octadec-9-enoate](/img/structure/B148223.png)
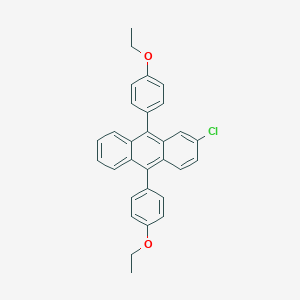
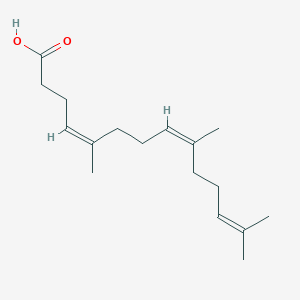
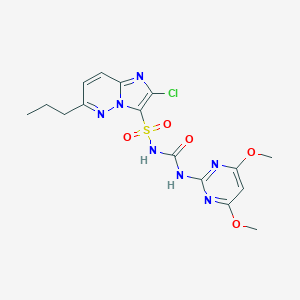
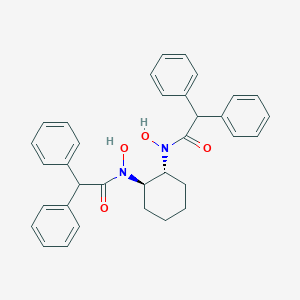
![4-fluoro-N-[2-[4-(7-methoxynaphthalen-1-yl)piperazin-1-yl]ethyl]benzamide](/img/structure/B148235.png)

